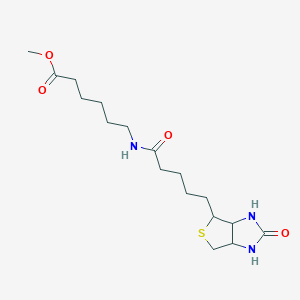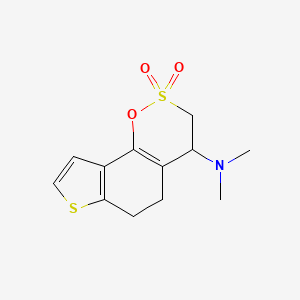
N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dioxido-3,4,5,6-tétrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-diméthylamine est un composé organique complexe qui présente une combinaison unique d’atomes de soufre, d’oxygène et d’azote dans sa structure.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(2,2-Dioxido-3,4,5,6-tétrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-diméthylamine implique généralement des réactions organiques à plusieurs étapes. Les matières premières et les réactifs spécifiques utilisés peuvent varier, mais les étapes courantes peuvent inclure :
- Formation du noyau thiéno[2,3-h][1,2]benzoxathiine par des réactions de cyclisation.
- Introduction des groupes dioxido par des réactions d’oxydation.
- Fixation du groupe N,N-diméthylamine par des réactions de substitution.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
La N-(2,2-Dioxido-3,4,5,6-tétrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-diméthylamine peut subir diverses réactions chimiques, notamment :
Oxydation : Oxydation supplémentaire des atomes de soufre.
Réduction : Réduction des groupes dioxido.
Substitution : Réactions de substitution nucléophile ou électrophile aux atomes d’azote ou de soufre.
Réactifs et conditions courants
Oxydation : Utilisation d’oxydants tels que le peroxyde d’hydrogène ou les peracides.
Réduction : Utilisation d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Utilisation d’agents d’halogénation ou d’autres électrophiles/nucléophiles dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés par ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde ou inhibiteur dans des études biochimiques.
Médecine : Enquête sur ses propriétés pharmacologiques pour des utilisations thérapeutiques potentielles.
Industrie : Utilisation dans le développement de nouveaux matériaux ou comme catalyseur dans les procédés chimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
Le mécanisme d’action de la N-(2,2-Dioxido-3,4,5,6-tétrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-diméthylamine dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela pourrait impliquer la liaison à des enzymes ou à des récepteurs, la modification de leur activité ou la participation à des réactions redox qui affectent les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de thiéno[2,3-h][1,2]benzoxathiine : Composés ayant des structures de base similaires mais des substituants différents.
Sulfoxydes et sulfones : Composés ayant des états d’oxydation similaires du soufre.
Dérivés de N,N-diméthylamine : Composés ayant des groupes fonctionnels azotés similaires.
Unicité
La N-(2,2-Dioxido-3,4,5,6-tétrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-diméthylamine est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres composés similaires.
Propriétés
Numéro CAS |
84670-67-7 |
|---|---|
Formule moléculaire |
C12H15NO3S2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2,2-dioxo-3,4,5,6-tetrahydrothieno[2,3-h][1,2]benzoxathiin-4-amine |
InChI |
InChI=1S/C12H15NO3S2/c1-13(2)10-7-18(14,15)16-12-8(10)3-4-11-9(12)5-6-17-11/h5-6,10H,3-4,7H2,1-2H3 |
Clé InChI |
LGKROVPAKMOXGW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CS(=O)(=O)OC2=C1CCC3=C2C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)
![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
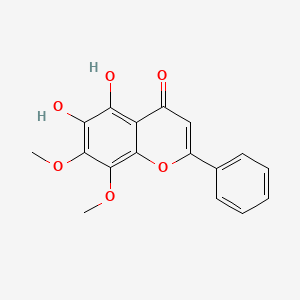
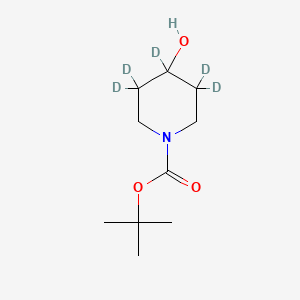
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
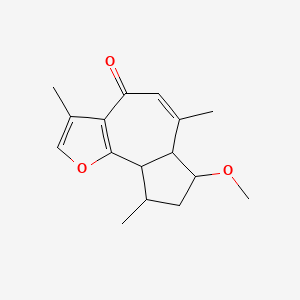
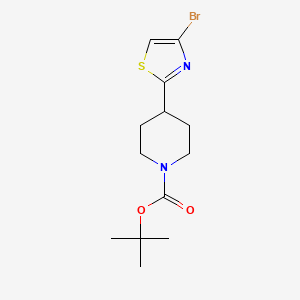
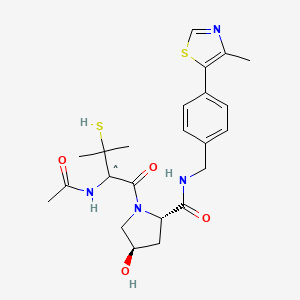

![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)
![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)

